2-((1-benzyl-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)acetonitrile
Description
Properties
IUPAC Name |
2-[1-benzyl-5-(3-nitrophenyl)imidazol-2-yl]sulfanylacetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O2S/c19-9-10-25-18-20-12-17(15-7-4-8-16(11-15)22(23)24)21(18)13-14-5-2-1-3-6-14/h1-8,11-12H,10,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTUZJEQOPKPZSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=CN=C2SCC#N)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-benzyl-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)acetonitrile typically involves multi-step organic reactions. One common method includes the reaction of 5-bromo-1-benzyl-2-ethyl-4-nitro-1H-imidazole with 3-mercapto-propanoic acid in the presence of a base such as potassium hydroxide (KOH) in isopropanol (iPrOH) at elevated temperatures (60-70°C) for several hours . After the reaction, the mixture is neutralized with hydrochloric acid (HCl) to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. scaling up the laboratory synthesis would involve optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-((1-benzyl-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)acetonitrile can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of nitro derivatives or carboxylic acids.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted imidazole derivatives.
Scientific Research Applications
Chemistry
- Building Block for Synthesis : This compound serves as a versatile building block for synthesizing more complex molecules, particularly in the development of new imidazole derivatives.
- Reactivity Studies : Its oxidation and reduction properties allow for the formation of various nitro derivatives and amine derivatives, which can be utilized in further chemical research.
Biology
- Enzyme Interaction Studies : The imidazole ring is known for its ability to interact with enzymes, making this compound useful in studying enzyme mechanisms and interactions.
- Antimicrobial Activity : Preliminary studies indicate that related compounds exhibit antimicrobial properties against bacteria such as Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing new antibiotics.
Medicine
- Pharmacophore in Drug Design : The unique structure of this compound positions it as a potential pharmacophore, which can be optimized for drug development targeting various diseases, including cancer and infectious diseases.
- Anticancer Activity : Research has indicated that imidazole derivatives can inhibit enzymes involved in cancer cell proliferation. For instance, studies have shown that structurally similar compounds can inhibit CYP11B2, an enzyme linked to aldosterone synthesis, highlighting potential cardiovascular therapeutic applications.
Industry
- Materials Science : The compound may find applications in materials science for developing new materials with specific properties due to its unique chemical structure.
- Catalysis : Its reactivity may also be explored in catalytic processes, contributing to greener chemistry practices by providing alternative pathways for chemical reactions.
Aldosterone Synthase Inhibition
A study focused on imidazole compounds reported significant inhibition of CYP11B2, suggesting that 2-((1-benzyl-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)acetonitrile may exhibit comparable effects. The lead compound from this study displayed an IC50 value of 1.7 nM against CYP11B2, indicating strong potential for therapeutic applications in managing cardiovascular diseases .
Antimicrobial Properties
In vitro tests on related compounds have demonstrated effectiveness against various bacterial strains, supporting further investigation into the antimicrobial efficacy of this compound . These findings suggest that it could serve as a template for developing new antimicrobial agents.
Mechanism of Action
The mechanism of action of 2-((1-benzyl-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)acetonitrile is not well-documented. compounds with similar structures often interact with biological targets through hydrogen bonding, π-π interactions, and hydrophobic interactions. The imidazole ring can act as a ligand for metal ions, influencing various biochemical pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Variations
The compound’s structural uniqueness lies in its combination of benzyl, 3-nitrophenyl, and thioacetonitrile groups. Key comparisons with analogs include:
Spectral and Physicochemical Properties
- NMR Shifts :
- The 3-nitrophenyl group in the target compound would deshield neighboring protons (e.g., C4-H in imidazole) compared to methylthio or bromophenyl groups. In Compound 6, C4-H resonates at δ 6.92 (DMSO), while bromophenyl analogs show upfield shifts due to reduced electron withdrawal .
- Thioacetonitrile’s CH2 group is expected near δ 3.5–4.0, similar to thioacetic acid derivatives (δ 3.7–4.2) .
- Mass Spectrometry :
- HRMS data for Compound 27 ([M + H]+: 276.1172) align with calculated values, validating synthetic routes . The target compound’s molecular ion would likely exhibit a higher m/z due to the nitro group.
Biological Activity
The compound 2-((1-benzyl-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)acetonitrile is a member of the imidazole family, characterized by its unique structural features, including a nitrophenyl group and a thioether linkage. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. One common method includes the reaction of 5-bromo-1-benzyl-2-ethyl-4-nitro-1H-imidazole with 3-mercapto-propanoic acid in the presence of potassium hydroxide (KOH) in isopropanol at elevated temperatures (60–70°C) for several hours. This method allows for the formation of the thioether linkage essential for its biological activity.
The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors. The imidazole ring can participate in coordination with metal ions, while the nitrophenyl group may facilitate electron transfer reactions. These interactions can lead to alterations in enzyme activity and receptor signaling pathways, contributing to its pharmacological effects.
Enzyme Inhibition
The compound has been explored for its potential as an inhibitor of aldosterone synthase (CYP11B2), which plays a crucial role in regulating blood pressure and electrolyte balance. Inhibition of this enzyme can be beneficial in treating conditions like hypertension and heart failure . The design of similar imidazole-based inhibitors has demonstrated promising results in preclinical studies.
Case Studies
- Aldosterone Synthase Inhibition : A study focused on structurally similar imidazole compounds reported significant inhibition of CYP11B2, suggesting that this compound may exhibit comparable inhibitory effects. The lead compound from this study displayed an IC50 value of 1.7 nM against CYP11B2, highlighting the potential therapeutic applications of imidazole derivatives in managing cardiovascular diseases .
- Antimicrobial Properties : In vitro tests on related compounds have shown effectiveness against strains of bacteria such as Staphylococcus aureus and Escherichia coli. These findings support further investigation into the antimicrobial efficacy of this compound .
Comparative Analysis
Q & A
What are the optimal synthetic routes for 2-((1-benzyl-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)acetonitrile, and how can reaction conditions be optimized to improve yield?
Answer:
The synthesis typically involves:
- Imidazole ring formation : Condensation of benzylamine, 3-nitrobenzaldehyde, and a nitrile precursor under acidic conditions (e.g., acetic acid) to form the 1,5-disubstituted imidazole core.
- Thioether linkage introduction : Reaction of the imidazole-2-thiol intermediate with bromoacetonitrile in polar aprotic solvents (e.g., DMF) using a base like triethylamine to facilitate nucleophilic substitution .
- Optimization strategies :
- Temperature control : Maintaining 60–80°C during thioether formation minimizes side reactions.
- Catalyst use : Catalytic KI enhances reaction efficiency in bromoacetonitrile coupling .
- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) yields >90% purity.
Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound, and how should data interpretation be approached?
Answer:
A multi-technique approach is critical:
- NMR spectroscopy :
- ¹H NMR : Confirm benzyl (δ 4.8–5.2 ppm, singlet), nitrophenyl (δ 8.0–8.5 ppm, multiplet), and acetonitrile (δ 3.9–4.1 ppm, singlet) protons.
- ¹³C NMR : Verify imidazole carbons (δ 120–150 ppm) and nitrile carbon (δ 115–120 ppm) .
- IR spectroscopy : Identify S–C≡N stretch (2150–2200 cm⁻¹) and nitro group vibrations (1520, 1350 cm⁻¹) .
- Mass spectrometry : High-resolution ESI-MS confirms molecular ion [M+H]⁺ at m/z 377.08 (calculated: 377.09) .
Interpretation : Cross-validate peaks with computational simulations (e.g., DFT) to resolve ambiguities in overlapping signals .
How do substituent variations on the imidazole ring influence the biological activity and physicochemical properties of this compound?
Answer:
Structure-activity relationship (SAR) studies reveal:
- Benzyl group : Enhances lipophilicity (logP ↑ by ~1.2), improving membrane permeability but reducing aqueous solubility .
- 3-Nitrophenyl : Electron-withdrawing nitro group stabilizes π-π stacking with enzyme active sites (e.g., kinases), increasing inhibitory potency (IC50 ↓ 50% vs. non-nitrated analogs) .
- Acetonitrile moiety : Polar group balances logP and enables hydrogen bonding with catalytic residues (e.g., in CYP450 enzymes) .
Key data :
| Substituent Modification | logP Change | IC50 (μM) |
|---|---|---|
| Benzyl → Methyl | -0.8 | 25.3 |
| 3-Nitrophenyl → Phenyl | +0.5 | 12.1 |
| Thioacetonitrile → Thioethanol | -1.1 | 48.7 |
What strategies can resolve contradictions in biological activity data observed across different studies?
Answer:
Contradictions often arise from:
- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) to reduce inter-lab discrepancies .
- Compound purity : Validate via HPLC (≥95% purity) to exclude impurities affecting activity .
- Meta-analysis : Pool data from ≥3 independent studies using fixed-effects models to identify trends (e.g., nitro group’s role in cytotoxicity) .
What computational methods are recommended for predicting binding affinity and interaction mechanisms with biological targets?
Answer:
- Molecular docking (AutoDock Vina) : Simulate binding to targets (e.g., EGFR kinase) with nitro group forming H-bonds with Lys721 and Met793 .
- QSAR modeling : Use descriptors like polar surface area (PSA) and Hammett constants to correlate structure with IC50 (R² > 0.85) .
- MD simulations (GROMACS) : Assess stability of ligand-target complexes over 100 ns trajectories; RMSD < 2 Å indicates stable binding .
How can researchers design experiments to elucidate metabolic stability and degradation pathways under physiological conditions?
Answer:
- In vitro metabolism : Incubate with liver microsomes (human/rat) and monitor via LC-MS/MS. Major metabolites often result from nitro reduction (to amine) or thioether oxidation (to sulfoxide) .
- Degradation studies : Expose to simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) for 24h; >80% degradation suggests poor oral bioavailability .
What are the critical considerations for scaling up synthesis from laboratory to pilot scale?
Answer:
- Reactor design : Use continuous flow reactors for imidazole formation (residence time: 30 min, 70°C) to improve reproducibility .
- Solvent recovery : Implement distillation systems for DMF reuse, reducing costs by 40% .
- Quality control : In-line PAT (process analytical technology) monitors reaction progress via FTIR, ensuring ≥90% yield at 10 kg scale .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
